molecular formula C17H18ClNO2 B7798189 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 68360-23-6

6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No. B7798189
CAS RN: 68360-23-6
M. Wt: 303.8 g/mol
InChI Key: CQLVGYNGBGTPBS-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anthelmintic and Insecticidal Activities : Compounds related to 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride have been synthesized and shown to exhibit anthelmintic and weak insecticidal activities. Specifically, a compound with a 1-benzyl radical displayed significant anthelmintic activity, surpassing that of known anthelmintic drugs like pyrantel and imidacloprid (Surikova et al., 2017).

  • Synthesis of Isoquinoline Derivatives : Research has focused on the synthesis of various isoquinoline derivatives using different starting materials, including those similar to 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline. These compounds have potential applications in drug development and natural product synthesis (Sobarzo-Sánchez et al., 2010).

  • Inhibitory Effects on Phosphodiesterases : Dihydro- and tetrahydroisoquinolines, including derivatives similar to 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline, have been studied for their inhibitory effects on cyclic nucleotide phosphodiesterases. This research is crucial for understanding the pharmacologic effects of isoquinolines, including their potential as phosphodiesterase inhibitors (Van Inwegen et al., 1979).

  • Synthesis of Quinazoline Derivatives : A synthesis method for related compounds, such as benzyloxy-4-chloro-6-methoxyquinazoline, has been developed. This research provides insights into the synthesis processes and structural confirmation of similar compounds (Wang et al., 2015).

  • Analgesic Activity : Related compounds, specifically 1-substituted 7-(n-butoxy)-6-methoxy-3-methyl-3,4-dihydroisoquinoline, have been synthesized and tested for analgesic activity. These compounds showed significant analgesic effects, comparable to known pain relievers like ibuprofen (Surikova et al., 2017).

  • Novel Synthesis Methods : New methods for the synthesis of highly-substituted isoquinolines, including those related to 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline, have been developed, highlighting the importance of these compounds in the field of drug development and natural product synthesis (Melzer et al., 2018).

  • Determination of Papaverine : The development of an immunochemical method for the determination of papaverine, a related benzylisoquinoline alkaloid, demonstrates the importance of these compounds in pharmacological research and their therapeutic applications (Yan et al., 2005).

properties

IUPAC Name

7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13;/h2-6,9-11H,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLVGYNGBGTPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride

CAS RN

68360-23-6
Record name 6-Benzyloxy-7-methoxy-3,4-2H-isoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride
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6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride
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6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride
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6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride
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6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride
Reactant of Route 6
6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochloride

Citations

For This Compound
1
Citations
S SMITH JR - 1980 - search.proquest.com
A new synthesis of benzazepines has been developed, using quinone methides as intermediates. Quaternization of a 6-hydroxytetrahydroisoquinoline with p-nitrobenzyl bromide and …
Number of citations: 0 search.proquest.com

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